N,N,N'-Triethylethylenediamine

概要

説明

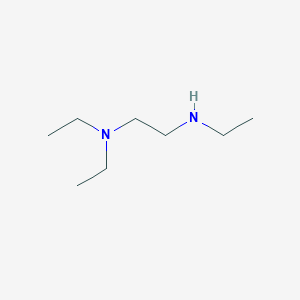

N,N,N’-Triethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless to slightly yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties as a diamine.

準備方法

Synthetic Routes and Reaction Conditions: N,N,N’-Triethylethylenediamine can be synthesized through the alkylation of ethylenediamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, N,N,N’-Triethylethylenediamine is produced by the continuous synthesis of N-ethylethylenediamine via copper-zinc-lanthanum catalysts. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: N,N,N’-Triethylethylenediamine can undergo oxidation reactions to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted ethylenediamines depending on the reagents used.

科学的研究の応用

Chemical Synthesis

1. Ligand in Coordination Chemistry

TEEDA serves as an important ligand in coordination chemistry, particularly in the formation of metal complexes. It has been used to synthesize solvatochromic mixed ligand complexes with copper(II) ions, which are valuable for studying the electronic properties of these complexes. The presence of TEEDA enhances the stability and solubility of metal complexes in various solvents, making it an essential component in the development of new materials .

2. Metal Complexing Agent

TEEDA is utilized as a metal complexing agent in alkaline plating baths for zinc-nickel alloy deposition. Its inclusion improves the brightness and corrosion resistance of the deposited alloys. Studies indicate that using TEEDA in these baths leads to superior salt spray performance compared to traditional zinc deposits, enhancing the durability of coated materials .

Pharmaceutical Applications

1. Neuroprotective Agent

Recent research highlights TEEDA's potential as a neuroprotective agent. It has been investigated for its ability to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound exhibits neurotrophic factor-like activity, promoting neuronal survival and function, which may provide therapeutic benefits .

2. Drug Formulation

TEEDA is also explored in drug formulation processes due to its ability to stabilize active pharmaceutical ingredients (APIs). Its effectiveness as a stabilizing agent can enhance the shelf life and efficacy of medications, particularly those sensitive to environmental conditions .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, TEEDA is employed as a crosslinking agent in the synthesis of polyurethanes and other polymers. Its amine groups facilitate the formation of crosslinked networks, improving the mechanical properties and thermal stability of the resulting materials .

2. Nanomaterials Development

TEEDA has been used in the synthesis of nanosized metal complexes that exhibit unique optical properties. These nanomaterials have potential applications in photonics and catalysis, where their size and surface characteristics can be finely tuned for specific functions .

Data Table: Applications Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Ligand for metal complexes | Enhances stability and solubility |

| Metal complexing agent in plating baths | Improves brightness and corrosion resistance | |

| Pharmaceutical | Neuroprotective agent | Potential treatment for neurodegenerative diseases |

| Drug formulation stabilizer | Increases API shelf life and efficacy | |

| Material Science | Crosslinking agent in polymers | Enhances mechanical properties |

| Synthesis of nanomaterials | Unique optical properties for photonics and catalysis |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated TEEDA's effects on neuronal cells exposed to oxidative stress, demonstrating that it significantly reduced cell death and promoted cell survival through activation of neuroprotective pathways. This suggests its potential as a therapeutic agent for treating neurodegenerative disorders.

Case Study 2: Zinc-Nickel Alloy Plating

Research on zinc-nickel alloy plating baths containing TEEDA showed that these baths yielded deposits with improved corrosion resistance compared to traditional methods. The study quantified performance improvements through salt spray tests, confirming TEEDA's role as an effective complexing agent.

作用機序

The mechanism of action of N,N,N’-Triethylethylenediamine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .

類似化合物との比較

- N,N,N’-Trimethylethylenediamine

- N,N,N’,N’-Tetramethylethylenediamine

- N,N,N’,N’-Tetramethylpropylenediamine

Comparison: N,N,N’-Triethylethylenediamine is unique due to its triethyl substitution, which imparts different steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

生物活性

N,N,N'-Triethylethylenediamine (TEEDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TEEDA, including its synthesis, characterization, and specific case studies that highlight its efficacy.

Synthesis and Characterization

TEEDA can be synthesized through several methods, including the reaction of ethylenediamine with ethyl iodide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Overview

TEEDA has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining the effectiveness of the compound against specific pathogens.

Case Studies

- Bacterial Activity : A study reported that TEEDA exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 7.5 mg/mL to higher concentrations depending on the strain . The compound was found to be inactive against Salmonella typhimurium, indicating selective antibacterial properties.

- Fungal Activity : TEEDA also demonstrated antifungal activity against strains such as Candida albicans and Candida tropicalis. Inhibition zones measured between 10 mm and 14 mm were observed in laboratory tests, suggesting moderate antifungal efficacy .

Antioxidant Activity

TEEDA's antioxidant capacity has been assessed using various assays, including the DPPH radical scavenging method. The compound showed a percentage of anti-radical activity comparable to standard antioxidants like vitamin C, although it was noted that its activity was modest in comparison .

Comparative Analysis

| Compound | Antibacterial Activity (MIC in mg/mL) | Antifungal Activity (Inhibition Zone in mm) | Antioxidant Activity (%) |

|---|---|---|---|

| N,N,N'-TEEDA | 7.5 (E. coli, S. aureus) | 10-14 (C. albicans, C. tropicalis) | 75.476 ± 5.070 |

| Vitamin C | N/A | N/A | Reference Standard |

Structure-Activity Relationship (SAR)

The biological activities of TEEDA can be linked to its chemical structure through SAR analyses. Modifications to the ethylenediamine backbone or substitution patterns can significantly influence both antimicrobial and antioxidant activities. For example, variations in alkyl chain length or functional groups may enhance or diminish the compound's bioactivity .

特性

IUPAC Name |

N,N',N'-triethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059311 | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,N'-Triethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-04-4 | |

| Record name | Triethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-ethylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N,N'-Triethylethylenediamine in copper-catalyzed oxidative coupling reactions?

A1: this compound (TriEED) acts as a ligand in copper(I) halide complexes, forming air-sensitive dimers that function as homogeneous catalysts in oxidative coupling reactions. [, ] These dimers, [(TriEED)(μ-X)Cu]2 (where X = Cl, Br, or I), readily react with dioxygen to form μ-oxo complexes, [(TriEED)2(μ-X)2(μ-O)Cu2]. These oxo complexes, along with their μ-carbonato analogues (formed by reaction with CO2), catalyze the oxidative coupling of 2,6-dimethylphenol, yielding a mixture of diphenoquinone (DPQ) and polyphenyleneoxide (PPO). [, ]

Q2: How does the presence of an N-H group in TriEED impact its catalytic activity compared to fully alkylated diamines?

A2: The presence of an N-H group in TriEED significantly enhances the rate of oxidation of [(TriEED)(μ-X)Cu]2 by dioxygen compared to the analogous complex with N,N,N′,N′-tetraethylethylenediamine (TEED), a fully alkylated diamine. [, ] Kinetic studies reveal that TriEED accelerates the reaction by a factor of 220. This rate enhancement is attributed to an intermolecular attractive force between the N-H group of TriEED and the incoming dioxygen molecule, facilitating the formation of the activated complex. [, ]

Q3: What are the spectroscopic characteristics of copper(II) complexes containing TriEED?

A3: Copper(II) complexes containing TriEED, β-ketoesters, and various anions exhibit solvatochromism, meaning their color changes depending on the solvent. [] Complexes with weakly coordinating anions like perchlorate, tetraphenylborate, and nitrate display a color shift from reddish-violet to green with increasing solvent donor strength. In contrast, complexes with chloride and bromide anions are more influenced by the acceptor properties of the solvent. [] This solvatochromic behavior makes these complexes potentially useful as Lewis acid-base color indicators. [, ]

Q4: What structural insights have been gained from the synthesis and characterization of cadmium(II)-azido complexes with TriEED?

A4: The reaction of TriEED with cadmium(II) and azide ions results in the formation of a one-dimensional polymeric chain, {[Cd2(Et3en)2(μ1,1-N3)2(μ1,3-N3)2]}n, characterized by alternating di-EO (end-on) and di-EE (end-to-end) azido bridging modes. [] This structural motif provides insights into the coordination chemistry of cadmium(II) with azide ligands and highlights the influence of steric factors imposed by the TriEED ligand on the resulting polymeric structure. []

Q5: What is the known toxicity profile of this compound?

A5: Studies in chicken embryos identified this compound as one of the most embryotoxic amine compounds tested. [] It exhibited high embryotoxicity, with effects including early and late deaths, as well as malformations in surviving embryos. [] These findings underscore the need for careful handling and further investigation into the potential toxicological risks associated with this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。